(5Z)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes an imidazolidinone core, a sulfanylidene group, and various alkyl and aryl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, aryl halides, and thiols, under conditions such as reflux in organic solvents and the use of catalysts like palladium or copper .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and the minimization of hazardous reagents, is also emphasized to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The aryl and alkyl groups can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5Z)-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism by which (5Z)-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinone derivatives and sulfanylidene-containing molecules. Examples include:
Dichloroanilines: These compounds have similar aromatic structures and are used in the production of dyes and herbicides.
Heparinoids: These compounds have structures similar to heparin and are studied for their anticoagulant properties.
Uniqueness
What sets (5Z)-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H26N2O2S |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H26N2O2S/c1-6-8-21-18(22)16(20-19(21)24)11-14-10-15(12(3)4)17(23-7-2)9-13(14)5/h9-12H,6-8H2,1-5H3,(H,20,24)/b16-11- |
InChI Key |
YWXZYOBRSAOZIZ-WJDWOHSUSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2C)OCC)C(C)C)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2C)OCC)C(C)C)NC1=S |
Origin of Product |
United States |
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